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Compound of Interest

Compound Name: Ckd-516

Cat. No.: B612050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent vascular disrupting agents (VDAs),

CKD-516 and OXi4503. Both compounds function as tubulin polymerization inhibitors, leading

to the collapse of established tumor vasculature and subsequent tumor necrosis. This analysis

synthesizes available preclinical and clinical data to offer a comparative overview of their

mechanisms, efficacy, and experimental evaluation.
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Feature CKD-516 OXi4503

Drug Class
Benzophenone analog, tubulin

polymerization inhibitor

Combretastatin A1

diphosphate (CA1P), a

second-generation

combretastatin analog; tubulin

polymerization inhibitor

Mechanism of Action

Inhibits tubulin polymerization,

leading to G2/M cell cycle

arrest and disruption of tumor

vasculature.[1] It has also

been found to induce dendritic

cell maturation through the

Rho signaling pathway.[2]

Binds to the colchicine-binding

site on β-tubulin, inhibiting

microtubule assembly.[3] It

possesses a dual mechanism

of action, not only disrupting

tumor vasculature but also

exhibiting direct cytotoxicity to

tumor cells.[4]

Potency

Extensive central tumor

necrosis observed at 2.5

mg/kg in H460 xenografts.[5]

ED50 of 3 mg/kg for shutdown

of tumor blood vessels in an

MDA-MB-231 adenocarcinoma

model.[6] 80-90% reduction in

tumor perfusion at 25 mg/kg in

a KHT sarcoma model.[7][8]

In Vivo Efficacy

In combination with

gemcitabine, significantly

delayed H460 xenograft tumor

growth by up to 57%

compared to control.[5]

At doses above 12.5 mg/kg,

completely repressed tumor

growth in an MDA-MB-231

adenocarcinoma model, with

some complete regressions at

doses above 25 mg/kg.[6]

Clinical Development

Has undergone Phase I clinical

trials for advanced solid

tumors, both as a

monotherapy and in

combination with irinotecan for

metastatic colorectal cancer.[9]

[10]

Has completed a Phase I

clinical trial in patients with

advanced solid tumors.[3]
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Delving Deeper: Mechanism of Action and Signaling
Pathways
Both CKD-516 and OXi4503 exert their primary vascular disrupting effects by targeting the

tubulin cytoskeleton in endothelial cells. However, their downstream signaling and additional

mechanisms of action show some divergence.

CKD-516: This benzophenone analog's active metabolite, S-516, binds to tubulin, preventing

its polymerization. This leads to a cascade of events within the endothelial cells, including

cytoskeletal disorganization, cell rounding, and ultimately, the collapse of the tumor

vasculature. This results in G2/M phase cell cycle arrest.[1] Interestingly, recent findings

suggest that CKD-516 can also modulate the immune system by inducing the maturation of

dendritic cells via the Rho signaling pathway, indicating a potential for combination with

immunotherapies.[2]

OXi4503: As a combretastatin analog, OXi4503 also binds to the colchicine site on β-tubulin,

leading to the depolymerization of microtubules.[3] A key distinguishing feature of OXi4503 is

its dual mechanism of action. Beyond its potent vascular disrupting activity, it is metabolized to

a reactive ortho-quinone intermediate. This intermediate can induce direct cytotoxicity to tumor

cells through the formation of free radicals and binding to cellular nucleophiles.

Below are the proposed signaling pathways for both agents:
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CKD-516 Signaling Pathway

CKD-516 (prodrug)

S-516 (active metabolite)

β-Tubulin

 binds to

Rho Signaling Pathway

Microtubule Depolymerization

 inhibits polymerization

Cytoskeletal Disruption G2/M Cell Cycle Arrest

Endothelial Cell Rounding

Vascular Collapse

Tumor Necrosis

Dendritic Cell Maturation

Click to download full resolution via product page

CKD-516's mechanism of action.
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OXi4503 Signaling Pathway
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OXi4503's dual mechanism of action.
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Experimental Data: A Quantitative Comparison
Direct head-to-head comparative studies between CKD-516 and OXi4503 are not readily

available in the public domain. The following table summarizes key quantitative data from

separate preclinical studies. It is important to note that direct comparisons should be made with

caution due to variations in experimental models and methodologies.

Parameter CKD-516 OXi4503

In Vitro Endothelial Cell Effects
Induces cytoskeletal changes

in HUVECs at 10 nM.[5]
-

In Vivo Vascular Shutdown -
ED50 of 3 mg/kg in MDA-MB-

231 adenocarcinoma model.[6]

In Vivo Tumor Perfusion -

80-90% reduction 4 hours

post-treatment with 25 mg/kg

in KHT sarcoma model.[7][8]

In Vivo Tumor Necrosis

Extensive central necrosis in

H460 xenografts at 2.5 mg/kg,

12 hours post-treatment.[5]

Significant tumor necrosis with

a single dose of 5 or 50 mg/kg

in a colorectal liver metastases

model.[11]

In Vivo Tumor Growth

Inhibition

57% delay in tumor growth

(H460 xenograft) when

combined with gemcitabine (40

mg/kg).[5]

Complete repression of tumor

growth at >12.5 mg/kg in MDA-

MB-231 model.[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of CKD-516 and OXi4503.

In Vitro Endothelial Cell Tube Formation Assay (General
Protocol)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key

process in angiogenesis.
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Preparation: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and

allowed to solidify at 37°C.[12]

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the

matrix-coated wells.[13]

Treatment: The cells are treated with varying concentrations of the vascular disrupting agent

(e.g., CKD-516's active metabolite, S-516).

Incubation: The plate is incubated for a period of 4-18 hours to allow for tube formation.[12]

Analysis: The formation of tube-like structures is observed and quantified using light or

fluorescence microscopy.[12]

In Vivo Tumor Xenograft Model (General Protocol)
Xenograft models are fundamental for evaluating the in vivo efficacy of anti-cancer agents.

Cell Culture and Implantation: Human cancer cells (e.g., H460 lung carcinoma for CKD-516
studies or KHT sarcoma for OXi4503 studies) are cultured and then subcutaneously injected

into immunocompromised mice.[5][14]

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Mice are treated with the vascular disrupting agent (e.g., CKD-516 at 2.5 mg/kg

or OXi4503 at 25 mg/kg) via intraperitoneal or intravenous injection.[5][7]

Monitoring: Tumor volume is measured regularly using calipers.

Endpoint Analysis: At the end of the study, tumors are excised for histological analysis to

assess necrosis and vascularity.

Assessment of Tumor Perfusion using Hoechst 33342
Staining
This technique allows for the visualization of functional blood vessels within a tumor.
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Dye Injection: The fluorescent dye Hoechst 33342 is injected intravenously into the tumor-

bearing mouse.[15]

Circulation and Staining: The dye circulates and stains the nuclei of cells adjacent to

perfused blood vessels.

Tumor Excision and Sectioning: Shortly after injection, the tumor is excised, frozen, and

sectioned.

Microscopy: The tumor sections are analyzed using fluorescence microscopy to visualize

and quantify the perfused areas.

The following diagram illustrates a typical experimental workflow for evaluating a vascular

disrupting agent.
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Experimental Workflow for VDA Evaluation
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A generalized workflow for VDA evaluation.
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Both CKD-516 and OXi4503 are potent vascular disrupting agents with promising anti-tumor

activity. OXi4503, a second-generation combretastatin analog, appears to be highly potent and

benefits from a dual mechanism of action that includes direct tumor cytotoxicity. CKD-516, a

benzophenone derivative, has also demonstrated significant vascular disrupting properties and

shows potential for combination with both chemotherapy and immunotherapy. The choice

between these or other VDAs for further development and clinical application will likely depend

on the specific tumor type, the potential for synergistic combinations, and the overall safety

profile. The experimental data and protocols outlined in this guide provide a foundation for

researchers to design and interpret studies aimed at further elucidating the therapeutic

potential of these and other vascular disrupting agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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